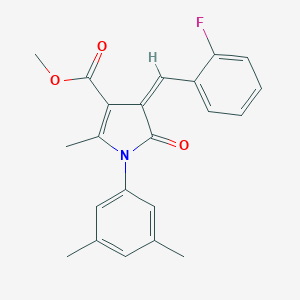![molecular formula C27H32N2O2S B297480 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide](/img/structure/B297480.png)
4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth, microbial growth, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide have been studied in various animal models. This compound has been shown to reduce tumor growth and improve survival rates in mice with cancer. It has also been shown to reduce bacterial and fungal growth in vitro and in vivo. Additionally, this compound has been shown to reduce inflammation and improve symptoms in various animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide in lab experiments include its potential as a therapeutic agent for cancer, microbial infections, and inflammatory diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
The future directions for research on 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide include further studies on its mechanism of action, toxicity, and potential as a therapeutic agent in humans. Additionally, this compound could be modified to improve its efficacy and reduce any potential side effects. Further studies could also explore the potential of this compound in combination with other drugs for improved therapeutic outcomes.
Synthesemethoden
The synthesis of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide has been achieved using various methods. One of the most common methods is the reaction of 4-tert-butylbenzaldehyde with 4-methylphenylpropargylamine and 2-(4-bromo-5-propylthiazol-2-yl)acetonitrile in the presence of a palladium catalyst. Another method involves the reaction of 4-tert-butylbenzaldehyde with 4-methylphenylpropargylamine and 2-(4-chloro-5-propylthiazol-2-yl)acetonitrile in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide in scientific research are vast. This compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of various cancer cells. It has also been studied for its antimicrobial properties, as it has been shown to have activity against various bacteria and fungi. Additionally, this compound has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in various animal models.
Eigenschaften
Molekularformel |
C27H32N2O2S |
|---|---|
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide |
InChI |
InChI=1S/C27H32N2O2S/c1-6-7-23-25(20-10-8-18(2)9-11-20)29-26(32-23)28-24(31)17-16-22(30)19-12-14-21(15-13-19)27(3,4)5/h8-15H,6-7,16-17H2,1-5H3,(H,28,29,31) |
InChI-Schlüssel |
HXLBKBRXYAJLAN-UHFFFAOYSA-N |
SMILES |
CCCC1=C(N=C(S1)NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCCC1=C(N=C(S1)NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)

![methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297408.png)

![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)


![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)

![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)